molecular formula C29H33F3N8O2S2 B8107620 FAK inhibitor 2

FAK inhibitor 2

Número de catálogo: B8107620
Peso molecular: 646.8 g/mol
Clave InChI: UXDPRPCEEZGHNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Inhibidor de FAK 2 es un potente inhibidor de la cinasa de adhesión focal (FAK) oralmente activo, una cinasa de tirosina no receptora que juega un papel crucial en la adhesión, migración y supervivencia celular. FAK se sobreexpresa en varios tumores sólidos, lo que la convierte en un objetivo significativo para la terapia contra el cáncer . El inhibidor de FAK 2 inhibe eficazmente la autofosforilación de FAK, lo que reduce la viabilidad de las células cancerosas, la clonogenicidad y el crecimiento tumoral .

Actividad Biológica

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling related to adhesion, migration, and survival of cells, particularly in cancer progression. FAK inhibitors, including “FAK inhibitor 2,” have emerged as promising therapeutic agents targeting various malignancies. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in preclinical and clinical studies, and potential implications for cancer therapy.

FAK inhibitors primarily function by disrupting the FAK signaling pathway, which is often upregulated in cancer cells. The inhibition of FAK leads to several downstream effects:

  • Inhibition of Tumor Growth : this compound has shown significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
  • Cell Cycle Arrest : Treatment with this compound results in G2/M phase arrest, thereby preventing cancer cells from progressing through the cell cycle.
  • Reduction of Metastasis : By inhibiting FAK, this compound reduces the migratory capabilities of cancer cells, which is crucial for metastasis.

Structural Characteristics

This compound is characterized by its selective inhibition profile with an IC50 value of 1.5 nM for FAK. It features a modified structure compared to its predecessors, enhancing its potency and selectivity against tumor cells.

CompoundIC50 (nM)Mechanism of Action
This compound1.5Inhibits FAK phosphorylation at Tyr397
Compound 15.5General FAK inhibition
Compound 34.0Non-selective kinase inhibition

In Vitro Studies

This compound demonstrated potent anti-cancer effects in several studies:

  • Breast Cancer Models : In MDA-MB-231 and 4T1 breast cancer cell lines, this compound significantly inhibited tumor growth and induced apoptosis.
  • Ovarian Cancer : The compound also inhibited the growth of ID8-IP ovarian tumors, showcasing its broad applicability across different cancer types .

In Vivo Studies

In vivo experiments further validated the efficacy of this compound:

  • Tumor Growth Inhibition : Animal models treated with this compound showed reduced tumor volumes compared to control groups.
  • Metastatic Potential : The compound effectively reduced the metastatic spread of tumor cells in experimental models .

Phase II Trials

Recent clinical trials have explored the therapeutic potential of FAK inhibitors in human subjects:

  • GSK2256098 (FAK Inhibitor) : This trial focused on patients with NF2-mutated meningiomas. Results indicated an improved progression-free survival (PFS6) rate of 83% in grade 1 tumors and 33% in grade 2/3 tumors, demonstrating promising efficacy .

Case Study Insights

A notable case involved a patient with recurrent meningioma treated with GSK2256098, who exhibited stable disease after treatment, highlighting the potential benefits of targeted therapy using FAK inhibitors .

Propiedades

IUPAC Name

2-(dimethylamino)ethyl 4-[4-[[4-[2-(methylcarbamoyl)anilino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzoyl]piperazine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33F3N8O2S2/c1-33-25(41)21-6-4-5-7-23(21)36-24-22(29(30,31)32)18-34-27(37-24)35-20-10-8-19(9-11-20)26(42)39-12-14-40(15-13-39)28(43)44-17-16-38(2)3/h4-11,18H,12-17H2,1-3H3,(H,33,41)(H2,34,35,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDPRPCEEZGHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C(=S)SCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33F3N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FAK inhibitor 2
Reactant of Route 2
FAK inhibitor 2
Reactant of Route 3
Reactant of Route 3
FAK inhibitor 2
Reactant of Route 4
FAK inhibitor 2
Reactant of Route 5
FAK inhibitor 2
Reactant of Route 6
Reactant of Route 6
FAK inhibitor 2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.